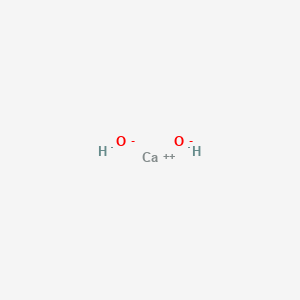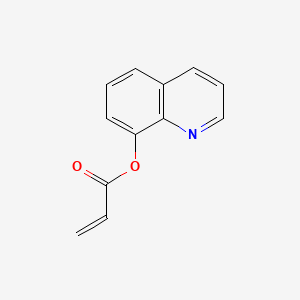
quinolin-8-yl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
quinolin-8-yl acrylate can be synthesized through various chemical routes. One common method involves the esterification of quinoline-8-ol with acryloyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or column chromatography.
In an industrial setting, the production of 8-quinolyl acrylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
quinolin-8-yl acrylate undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form poly(8-quinolyl acrylate), which has applications in materials science.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the acrylate group is replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to various derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
quinolin-8-yl acrylate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a cross-coupling reagent in the synthesis of complex organic molecules.
Fluorescent Probes: Due to its fluorescent properties, it is used in biological assays and imaging.
Material Science: It is used in the development of new materials, including polymers and coatings.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug discovery.
Mechanism of Action
The mechanism of action of 8-quinolyl acrylate in its various applications involves its ability to form stable complexes with metals and other substrates. In fluorescent applications, the compound’s quinoline ring system interacts with light, leading to fluorescence . In cross-coupling reactions, the acrylate group acts as a reactive site for forming new carbon-carbon bonds .
Comparison with Similar Compounds
quinolin-8-yl acrylate can be compared with other quinoline derivatives such as:
Quinoline-8-ol: Similar in structure but lacks the acrylate group, making it less reactive in certain synthetic applications.
Quinoline-8-carboxylate: Contains a carboxylate group instead of an acrylate group, leading to different reactivity and applications.
Quinoline-8-sulfonate: Contains a sulfonate group, which imparts different solubility and reactivity properties.
This compound is unique due to its combination of the quinoline ring and acrylate group, making it versatile in both synthetic and analytical applications .
Properties
CAS No. |
34493-87-3 |
|---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
quinolin-8-yl prop-2-enoate |
InChI |
InChI=1S/C12H9NO2/c1-2-11(14)15-10-7-3-5-9-6-4-8-13-12(9)10/h2-8H,1H2 |
InChI Key |
XJCKBNNSMUEHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B8817576.png)
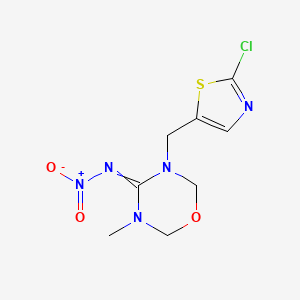
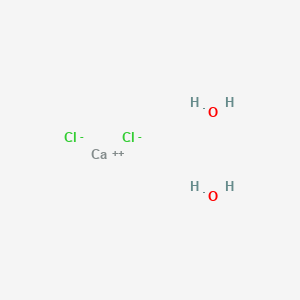
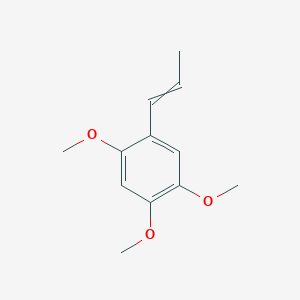
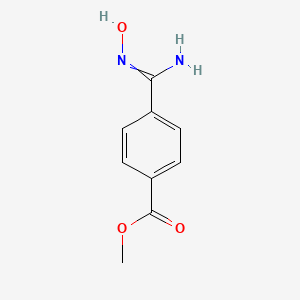
![2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one](/img/structure/B8817625.png)
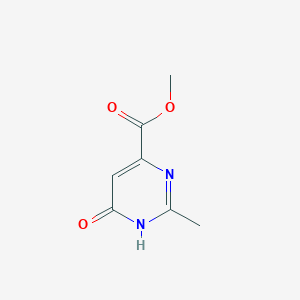
![Benzo[d]oxazol-5-ylmethanamine](/img/structure/B8817638.png)
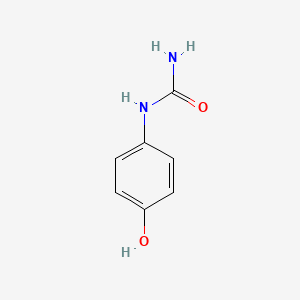
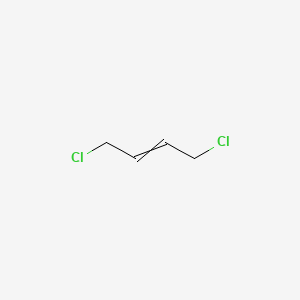
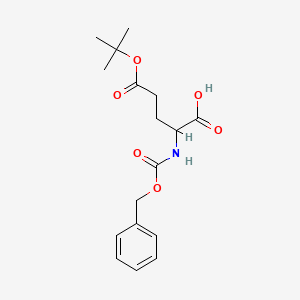
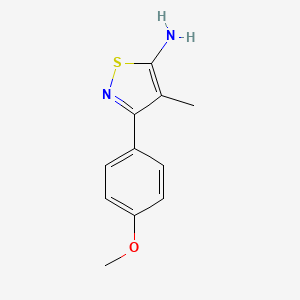
![[6-[2-(Trifluoromethyl)phenyl]3-pyridyl]methanol](/img/structure/B8817669.png)
